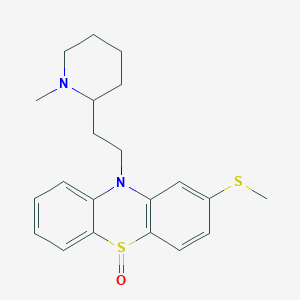

Thioridazine 5-Sulfoxide

Description

Overview of Thioridazine (B1682328) and its Therapeutic Context

Thioridazine is a phenothiazine (B1677639) derivative that was historically used for the management of schizophrenia and other psychotic disorders. wikipedia.orgpatsnap.comclevelandclinic.org It functions primarily by blocking dopamine (B1211576) D2 receptors in the brain, which helps to alleviate symptoms of psychosis. patsnap.com The drug was also noted for its sedative and antidepressant effects. researchgate.net Despite its efficacy, the use of thioridazine was significantly curtailed and eventually withdrawn from many markets due to concerns about cardiotoxicity, specifically its potential to cause life-threatening cardiac arrhythmias. wikipedia.orgpatsnap.com

Significance of Thioridazine 5-Sulfoxide as a Major Metabolite

Historical Context of this compound Discovery and Recognition

Current Research Landscape and Unanswered Questions

Furthermore, the potential for thioridazine and its metabolites to have other biological activities is an emerging field of study. For instance, thioridazine itself has shown antimicrobial properties, and there is interest in whether its metabolites, including this compound, share these effects. wikipedia.org

Unanswered questions that continue to drive research include:

What are the precise molecular mechanisms underlying the cardiotoxicity of this compound?

Are there significant differences in the biological activity of the various stereoisomers of this compound?

Does this compound possess any other clinically relevant pharmacological activities beyond its contribution to cardiotoxicity?

What is the full extent of the environmental impact of thioridazine and its metabolites, given its potential renewed use as an antimicrobial agent in some regions? researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDFFVBQCMLXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998951 | |

| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-05-8 | |

| Record name | Thioridazine-5-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIORIDAZINE 5-SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI69B9MW63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects and Isomerism of Thioridazine 5 Sulfoxide

Elucidation of Diastereoisomeric Pairs and Chiral Centers

Thioridazine (B1682328) 5-sulfoxide has two chiral centers, which results in the existence of two distinct pairs of enantiomers, known as diastereoisomers. nih.govfda.gov These stereoisomeric forms have been detected in the serum and urine of both rats and human patients undergoing chronic thioridazine administration. nih.gov The identification and isolation of these isomeric pairs have been accomplished through a combination of analytical techniques, including thin-layer chromatography, high-pressure liquid chromatography (HPLC), and mass spectrometry. nih.gov

Fast-eluting (FE) and Slow-eluting (SE) Isomers of Thioridazine 5-Sulfoxide

In chromatographic analysis, the diastereoisomeric pairs of this compound are distinguished based on their retention times and are commonly referred to as the fast-eluting (FE) and slow-eluting (SE) isomers. researchgate.netresearchgate.net These terms, along with RSF (fast-eluting) and RSS (slow-eluting), are used to differentiate the pairs during separation. nih.gov

Research in animal models has been conducted to understand the disposition of these isomers. A study in rats following a single intraperitoneal dosage provided key pharmacokinetic data for the two forms. nih.gov

| Isomer | Distribution Half-Life (serum) | Elimination Half-Life (serum) |

|---|---|---|

| Fast-eluting (RSF) | 4.40 min | 1.79 h |

| Slow-eluting (RSS) | 3.23 min | 2.06 h |

The study found that both the fast- and slow-eluting isomers were distributed in equal amounts throughout most tissues. nih.gov

Enantiomeric Purity and Resolution in Research Studies

The resolution and analysis of individual stereoisomers are critical for understanding their distinct properties. Researchers have developed stereoselective methods to separate and quantify the enantiomers of this compound from biological matrices. One such method utilizes sequential achiral and chiral HPLC. nih.gov

Another advanced technique involves capillary electrophoresis, which employs chiral selectors such as hydroxypropyl-beta-cyclodextrin and sulfated beta-cyclodextrin (B164692) for the chiral resolution of the stereoisomers in human plasma. nih.gov This method demonstrated good recovery rates and precision. nih.gov Stability studies using this technique revealed that the enantiomers of the slow-eluting (SE) isomer are stable across various temperatures (from -20°C to 38°C) and pH levels (5.0 to 8.5). nih.gov However, a significant finding was that exposure to UV light (at 254 and 366 nm) can induce an inversion of configuration, highlighting a potential analytical pitfall. nih.gov

Implications of Stereoisomerism for Biological Activity and Analysis

The stereochemistry of this compound has profound implications for both its biological behavior and its accurate measurement. The biotransformation of thioridazine to its 5-sulfoxide metabolite can be highly stereoselective. nih.gov Studies in patients have shown a dramatic difference in the plasma concentrations of the enantiomers for each diastereoisomeric pair. nih.gov This suggests that the formation and/or clearance of the isomers is enantioselective.

| Compound | (R)/(S) Ratio |

|---|---|

| Thioridazine (Parent Drug) | 3.90 |

| This compound (FE) | 0.09 |

| This compound (SE) | 28.0 |

These findings indicate a high degree of enantioselectivity in the metabolism of thioridazine. nih.gov However, studies in rats have suggested a lack of stereoselectivity in the disposition and clearance of the two ring sulfoxide (B87167) isomers in that animal model. nih.gov

From an analytical perspective, the potential for light-induced racemization of the diastereoisomeric pairs is a major concern. taylorfrancis.comresearchgate.net Exposure to sunlight or even dim daylight can lead to the interconversion of the isomers, which can create artifacts and lead to inaccurate quantification in therapeutic drug monitoring. taylorfrancis.comresearchgate.net Therefore, protecting samples from light is crucial to maintain the integrity of the stereoisomers during analysis.

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analytical determination of this compound. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the principal methods employed, each offering distinct advantages for the analysis of this chiral sulfoxide.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC stands out as a primary technique for both the quantification and stereoselective analysis of this compound. Its high resolution and sensitivity, coupled with various detection methods, allow for detailed metabolic profiling.

Post-column Oxidation and Fluorometric Detection

While post-column derivatization techniques are powerful tools in HPLC for enhancing the detection of specific analytes, the application of post-column oxidation followed by fluorometric detection is not extensively documented in scientific literature specifically for the analysis of this compound.

UV Detection

Ultraviolet (UV) detection is a commonly employed method for the quantification of this compound in HPLC analysis. A method was developed for the simultaneous quantification of thioridazine, its N-demethylated metabolite northioridazine, and its S-oxidized metabolites, including this compound (referred to as thioridazine-5-oxide), in serum and plasma researchgate.net. This method utilizes a radially compressed silica (B1680970) gel column with UV absorbance detection at 254 nm, achieving a chromatography time of less than seven minutes researchgate.net. The practical limit of detection for this compound in a 1 ml plasma or serum sample was reported to be 20 ng/ml researchgate.net. In stereoselective studies, UV detection is also standard, often set at a wavelength of 262 nm to monitor the effluent from chiral columns researchgate.netnih.gov.

| Analyte(s) | Column | Detection Wavelength | Sample Matrix | Detection Limit | Reference |

|---|---|---|---|---|---|

| This compound and other metabolites | Radially Compressed Silica Gel | 254 nm | Serum / Plasma | 20 ng/ml | researchgate.net |

| This compound Stereoisomers | CHIRALPAK AS | 262 nm | Culture Medium | Not Specified | nih.gov |

| This compound Stereoisomers | CHIRALCEL OD-H / OD-R | 262 nm | Not Specified (Standard) | Not Specified | researchgate.net |

Thin-Layer Chromatography (TLC) for Isomer Identification

Thin-layer chromatography (TLC) has proven to be a valuable tool for the separation and identification of this compound diastereoisomers. Research has shown that two diastereoisomeric pairs of this compound can be detected in serum and urine from both rats and humans after chronic administration of the parent drug, thioridazine nih.gov. The isolation and subsequent identification of these isomer pairs were accomplished using a combination of analytical techniques, including TLC, HPLC, and mass spectrometry nih.govnih.gov. This approach allows for the effective separation of the diastereoisomers, which is a crucial step in understanding the stereoselective metabolism and disposition of the drug nih.gov.

Chiral Chromatography for Stereoselective Analysis

Due to the presence of two chiral centers (one on the phenothiazine (B1677639) ring's sulfur atom and another on the piperidine (B6355638) ring's nitrogen atom), this compound exists as a mixture of stereoisomers. Chiral chromatography is essential for separating these isomers to investigate stereoselectivity in metabolism and pharmacological activity. A method involving sequential achiral and chiral HPLC has been developed to determine the enantiomers of the diastereoisomeric pairs of this compound in human plasma nih.gov.

Polysaccharide-based Chiral Stationary Phases (e.g., CHIRALCEL OD-H, CHIRALCEL OD-R, CHIRALPAK AD, CHIRALPAK AS)

Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their excellent enantioselective capabilities and are frequently used for the resolution of thioridazine metabolites scispace.comscielo.br. Derivatives of cellulose and amylose, such as those found in CHIRALCEL and CHIRALPAK columns, provide the chiral environment necessary to differentiate between stereoisomers mdpi.com.

CHIRALCEL OD-H and CHIRALCEL OD-R : The CHIRALCEL OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the chiral resolution of this compound under normal-phase conditions researchgate.net. A mobile phase consisting of hexane (B92381) and 2-propanol (90:10, v/v) with 0.1% diethylamine (B46881) (DEA) as an additive was employed researchgate.net. The corresponding reversed-phase column, CHIRALCEL OD-R, was also evaluated but generally demonstrated poorer chiral discrimination for this compound compared to the normal-phase conditions researchgate.netscielo.br.

CHIRALPAK AS : This amylose-based CSP has been utilized for the simultaneous resolution of this compound and Thioridazine 2-Sulfoxide diastereoisomers nih.gov. The method employed a CHIRALPAK AS column with a mobile phase of hexane:ethanol:methanol (92:6:2, v/v/v) containing 0.5% diethylamine, with UV detection at 262 nm nih.gov. This methodology was applied to study the stereoselective biotransformation of thioridazine by endophytic fungi nih.gov.

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| CHIRALCEL OD-H | Hexane:2-propanol (90:10, v/v) + 0.1% DEA | 1.0 mL/min | UV at 262 nm | researchgate.net |

| CHIRALCEL OD-R | 0.5 M NaClO₄ (pH 4.0):Acetonitrile (B52724) (50:50, v/v) | 0.5 mL/min | UV at 262 nm | researchgate.net |

| CHIRALPAK AS | Hexane:Ethanol:Methanol (92:6:2, v/v/v) + 0.5% DEA | Not Specified | UV at 262 nm | nih.gov |

Protein-based Chiral Stationary Phases (e.g., CHIRAL AGP, ULTRON-ES OVM)

Protein-based chiral stationary phases (CSPs) have proven effective in the enantioselective separation of this compound isomers. These stationary phases utilize the specific binding interactions between the chiral analyte and an immobilized protein to achieve separation.

The ULTRON ES-OVM stationary phase, which has ovomucoid as the chiral selector, is particularly useful for the chiral separation of pharmaceuticals. phenomenex.com For the analysis of thioridazine-2-sulfoxide, a mobile phase consisting of 0.1 mol L-1 sodium acetate buffer (pH 3.5) and acetonitrile (95:5, v/v) at a flow rate of 0.9 mL min-1 has been successfully employed with a ULTRON ES-OVM column, with detection at 262 nm. researchgate.net

Another protein-based CSP, CHIRAL AGP , utilizes alpha-1-acid glycoprotein (B1211001) for chiral recognition. The separation mechanism on this column involves a combination of ionic, hydrophobic, and hydrogen-bonding interactions between the analyte and the stationary phase. The mobile phase composition, particularly the pH and the concentration of organic modifiers and charged additives, significantly influences the retention and enantioselectivity.

Optimization of Mobile Phase Composition and Flow Rate

The successful separation of this compound stereoisomers is highly dependent on the optimization of the mobile phase composition and flow rate. Key parameters that are manipulated to achieve optimal resolution include the type and concentration of the organic modifier, the pH of the aqueous buffer, and the flow rate of the mobile phase.

For the resolution of racemic thioridazine using a beta-cyclodextrin-bonded stationary phase, a mobile phase of 0.05 M phosphate buffer (pH 6.5) and acetonitrile (50:50) was found to be effective. nih.gov The systematic study of the effects of the organic modifier, buffer concentration, pH, and flow rate is crucial for establishing the optimal conditions for resolution. nih.gov

In a study on the simultaneous resolution of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide diastereoisomers on a CHIRALPAK AS column, a mobile phase of hexane:ethanol:methanol (92:6:2, v/v/v) with the addition of 0.5% diethylamine was used. nih.gov This highlights the importance of both the solvent ratios and the use of additives to improve peak shape and resolution.

The flow rate is another critical parameter that affects both the analysis time and the separation efficiency. A lower flow rate generally leads to better resolution but a longer run time. Therefore, a compromise must be made to achieve adequate separation in a reasonable timeframe. For instance, in the analysis of risperidone and its metabolite, a flow rate of 1.2 ml/min was found to be optimal. ejurnal-analiskesehatan.web.id

Table 1: Mobile Phase Compositions for this compound Analysis

| Stationary Phase | Mobile Phase Composition | Analytes | Reference |

| Beta-cyclodextrin bonded | 0.05 M phosphate buffer (pH 6.5):acetonitrile (50:50) | rac-thioridazine | nih.gov |

| CHIRALPAK AS | Hexane:ethanol:methanol (92:6:2, v/v/v) + 0.5% diethylamine | Thioridazine-2-sulfoxide and Thioridazine-5-sulfoxide diastereoisomers | nih.gov |

| ULTRON ES-OVM | 0.1 mol L-1 sodium acetate (pH 3.5):acetonitrile (95:5, v/v) | Thioridazine-2-sulfoxide | researchgate.net |

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques, particularly mass spectrometry, play a pivotal role in the structural elucidation and quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural characterization. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by isolating a specific precursor ion and fragmenting it to produce characteristic product ions. This technique is particularly useful for quantifying the analyte in complex biological matrices.

The fragmentation of thioridazine typically involves cleavage of the side chain, providing key structural information. The exact mass of thioridazine is 370.1537, and its precursor ion for MS/MS analysis is typically the protonated molecule [M+H]+ at m/z 371.161. massbank.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. LC separates the different stereoisomers and metabolites, which are then detected and quantified by the mass spectrometer. This method offers high sensitivity and selectivity, making it suitable for the determination of low concentrations of the analyte in biological samples.

A method for the determination of the enantiomers of thioridazine and its metabolites, including this compound, in human plasma has been developed using sequential achiral and chiral HPLC coupled with mass spectrometry. nih.gov The limits of quantitation for the total (R) + (S) concentrations were found to be 5 ng/ml for the metabolites. nih.gov

Direct Probe Mass Spectrometry

Direct probe mass spectrometry is a technique where the sample is introduced directly into the ion source of the mass spectrometer without prior chromatographic separation. This method allows for rapid analysis and can be useful for the initial identification of this compound in a sample. However, it lacks the ability to separate isomers, and therefore, its application is limited in stereoselective analysis. The technique can provide high ionization efficiency and is relatively simple to perform. shimadzu.com

Capillary Electrophoresis for Stereoselective Analysis

Capillary electrophoresis (CE) has emerged as a valuable technique for the stereoselective analysis of this compound. nih.gov CE offers high separation efficiency and the flexibility to use various chiral selectors in the background electrolyte to achieve enantiomeric resolution. mdpi.com

A method for the stereoselective analysis of this compound in human plasma has been developed using capillary electrophoresis with hydroxypropyl-beta-cyclodextrin and sulfated beta-cyclodextrin as chiral selectors. nih.gov This method demonstrated good recovery rates of 85.5% for both slow-eluting enantiomers of this compound. nih.gov The precision and accuracy of the method were found to be within 10%. nih.gov

The stability of the this compound enantiomers was also investigated using this CE method, which showed that they were stable under various conditions of temperature, pH, and ionic strength. nih.gov However, an inversion in configuration was observed under UV light, highlighting the importance of sample handling and storage conditions. nih.gov

Table 2: Summary of Analytical Techniques for this compound

| Technique | Application | Key Features |

| HPLC with Protein-based CSPs | Stereoselective separation | Utilizes chiral recognition by immobilized proteins (e.g., ovomucoid, alpha-1-acid glycoprotein). |

| Mass Spectrometry (MS/MS) | Structural elucidation and quantification | Provides molecular weight and fragmentation information. High sensitivity and selectivity. |

| LC-MS/MS | Quantification in biological matrices | Combines the separation power of LC with the sensitivity and selectivity of MS/MS. |

| Direct Probe MS | Rapid screening | Direct sample introduction for fast analysis, but no isomer separation. |

| Capillary Electrophoresis (CE) | Stereoselective analysis | High separation efficiency, uses chiral selectors in the background electrolyte. |

Biotransformation and Metabolic Pathways of Thioridazine 5 Sulfoxide

Formation of Thioridazine (B1682328) 5-Sulfoxide from Thioridazine

The conversion of thioridazine to Thioridazine 5-Sulfoxide primarily occurs in the liver and is catalyzed by specific enzyme systems. This metabolic pathway involves the oxidation of the sulfur atom in the phenothiazine (B1677639) ring system.

Role of Cytochrome P450 Isoforms (e.g., CYP1A2, CYP3A4) in Ring Sulfoxide (B87167) Formation

In vitro studies utilizing human liver microsomes and cDNA-expressed human cytochrome P450 (CYP) enzymes have identified CYP1A2 and CYP3A4 as the principal enzymes responsible for the 5-sulfoxidation of thioridazine. nih.govresearchgate.net These isoforms play a crucial role in the metabolism of thioridazine to its ring sulfoxide metabolite. nih.gov The involvement of these specific CYP enzymes highlights the importance of the cytochrome P450 system in the biotransformation of phenothiazine drugs. For other phenothiazine derivatives like promazine, perazine, and chlorpromazine, CYP1A2 and CYP3A4 are also the key isoforms for 5-sulfoxidation. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in Thioridazine 5-Sulfoxidation

| Enzyme Family | Specific Isoform | Role in Thioridazine 5-Sulfoxidation |

| Cytochrome P450 | CYP1A2 | A primary enzyme responsible for the formation of this compound. nih.govresearchgate.net |

| Cytochrome P450 | CYP3A4 | A primary enzyme responsible for the formation of this compound. nih.govresearchgate.net |

In Vitro Metabolic Studies

The elucidation of the metabolic pathways of thioridazine has been significantly advanced through in vitro studies, which allow for a controlled investigation of the biotransformation processes.

Use of Liver Microsomes and Homogenates

Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like cytochrome P450s, are a fundamental tool in in vitro drug metabolism research. nih.gov Studies on thioridazine metabolism have extensively used liver microsomes from various species, including humans and rats, to identify the enzymes involved and the metabolites formed. nih.govnih.gov These preparations allow researchers to study the kinetics of metabolite formation in a system that mimics the hepatic metabolism of the drug. nih.gov

Identification of Metabolites in In Vitro Systems

In vitro systems, particularly those using liver microsomes, have been instrumental in identifying the range of metabolites produced from thioridazine. Besides this compound, other significant metabolites identified in these systems include N-desmethylthioridazine, mesoridazine (B118732) (thioridazine-2-sulfoxide), and sulforidazine (B28238) (thioridazine-2-sulfone). nih.gov The analysis of these metabolites helps in constructing a comprehensive metabolic profile of thioridazine and understanding the relative importance of different metabolic pathways.

Table 2: Major Metabolites of Thioridazine Identified in In Vitro Studies

| Parent Compound | Metabolite | Metabolic Reaction | Primary Enzymes Involved |

| Thioridazine | This compound | Ring Sulfoxidation | CYP1A2, CYP3A4 nih.govresearchgate.net |

| Thioridazine | Mesoridazine (Thioridazine 2-Sulfoxide) | Side-chain Sulfoxidation | CYP2D6 nih.gov |

| Thioridazine | Sulforidazine | Side-chain Sulfoxidation | CYP2D6 nih.gov |

| Thioridazine | Northioridazine | N-demethylation | CYP1A2, CYP3A4 nih.gov |

Human Metabolic Profiles

Similar to findings in animal models, two diastereoisomeric pairs of this compound have been detected in serum and urine samples from patients undergoing chronic Thioridazine treatment. nih.govresearchgate.net Early studies reported that these isomeric pairs were present in equal concentrations in both serum and urine, suggesting that, like in rats, the biotransformation and renal clearance processes in humans are not stereoselective. nih.govresearchgate.net

However, subsequent research conducted under stringent light-protected conditions has yielded different results. nih.gov One study measuring the fast-eluting (FE) and slow-eluting (SE) diastereoisomeric pairs found significantly higher concentrations of the FE pair. nih.gov The concentration ratios of the fast-eluting to slow-eluting pairs varied between biological fluids. nih.gov

Table 1: Concentration Ratios of this compound (T5SO) Diastereoisomers in Patients

| Biological Matrix | Concentration Ratio Range (FE/SE) |

| Plasma | 0.89 to 1.75 |

| Urine | 1.15 to 2.05 |

Data sourced from a study of 11 patients, highlighting stereoselective differences in metabolite concentrations under controlled analytical conditions. nih.gov

Postmortem analysis provides crucial data on the distribution of Thioridazine and its metabolites, including this compound, in human tissues. In a study of five postmortem cases, this compound was quantified in the blood using a selective HPLC technique. nih.gov The concentrations of the two stereoisomeric pairs were determined, showing a range across the different cases. nih.gov

It has also been observed in clinical studies that the concentration of thioridazine and its metabolites is markedly higher in the liver than in the blood, with liver concentrations being 3- to 20-fold greater. researchgate.net This indicates significant hepatic accumulation and has led to the suggestion that the liver is the preferred specimen for assessing potential overdose situations involving Thioridazine. nih.gov

Table 2: Postmortem Blood Concentrations of this compound Stereoisomers

| Stereoisomeric Pair | Concentration Range (mg/L) |

| DL,LD Pair | 0.02 - 0.56 |

| DD,LL Pair | 0.03 - 0.83 |

Concentrations were determined in blood samples from five postmortem cases, which included deaths from drug overdose as well as natural causes or trauma. nih.gov

Interindividual Variability in Metabolism

The biotransformation of thioridazine into its various metabolites, including this compound, is characterized by significant interindividual variability. This variation is primarily attributed to genetic polymorphisms in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) system, as well as environmental factors. These differences can lead to substantial variations in plasma concentrations of the parent drug and its metabolites among individuals.

The metabolism of thioridazine is complex, involving several CYP enzymes. The S-oxidation of the phenothiazine ring at position 5, which forms this compound, is principally catalyzed by CYP1A2 and CYP3A4. researchgate.netnih.govresearchgate.net In contrast, the S-oxidation of the side chain at position 2, forming mesoridazine, is predominantly carried out by CYP2D6. researchgate.netnih.gov While CYP2D6 is the main enzyme for 2-sulfoxidation, some research suggests it may also play a partial role in the formation of this compound. nih.gov

Genetic Polymorphisms of CYP2D6

The most significant genetic factor influencing thioridazine metabolism is the polymorphism of the CYP2D6 gene. nih.govdrugbank.com Individuals can be categorized based on their CYP2D6 genotype, which determines their metabolic capacity as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). Approximately 7% of Caucasians are classified as poor metabolizers due to carrying non-functional CYP2D6 alleles. nih.govdrugbank.com

This genetic variation directly impacts the steady-state plasma concentrations of thioridazine. Studies have shown a clear relationship between the number of functional CYP2D6 alleles and the dose-corrected plasma concentration of thioridazine. drugbank.com Individuals with no functional alleles (PMs) exhibit significantly higher plasma concentrations of thioridazine compared to those with one or more functional alleles. drugbank.com

Table 1: Influence of Functional CYP2D6 Alleles on Thioridazine Plasma Concentration

| Number of Functional CYP2D6 Alleles | Metabolizer Phenotype | Median Dose-Corrected Plasma Concentration (nmol/L per mg) |

|---|---|---|

| 0 | Poor Metabolizer (PM) | 15.2 |

| 1 | Intermediate Metabolizer (IM) | 7.2 |

| 2 | Extensive Metabolizer (EM) | 4.0 |

| 3 or more | Ultrarapid Metabolizer (UM) | 4.2 |

Data adapted from Berecz R, de la Rubia A, Dorado P, et al., 2003. drugbank.com

The metabolic phenotype not only affects the parent drug but also the concentration of its metabolites. In a study comparing slow hydroxylators (a proxy for PMs of CYP2D6) and rapid hydroxylators (EMs), significant differences were observed in the pharmacokinetics of both thioridazine and this compound after a single oral dose. nih.gov Slow hydroxylators had markedly higher serum levels of thioridazine. nih.gov Notably, these individuals also showed a 3.3-fold higher area under the curve (AUC) for this compound, indicating a much greater exposure to this metabolite compared to rapid hydroxylators. nih.gov This suggests that while CYP2D6 is not the primary enzyme for 5-sulfoxidation, its reduced activity leads to a metabolic shift or altered clearance that elevates levels of this compound. nih.gov

Table 2: Pharmacokinetic Comparison in Slow vs. Rapid Debrisoquine Hydroxylators (CYP2D6 Phenotype)

| Compound | Parameter | Slow Hydroxylators (PM) | Rapid Hydroxylators (EM) | Fold Difference (Slow/Rapid) |

|---|---|---|---|---|

| Thioridazine | Cmax | Higher | Lower | 2.4x |

| AUC(0-infinity) | Higher | Lower | 4.5x | |

| This compound | Cmax | Higher | Lower | - |

| AUC | Higher | Lower | 3.3x |

Data adapted from von Bahr C, Movin G, Nordin C, et al., 1991. nih.gov

Other Influencing Factors

While CYP2D6 polymorphisms are a major determinant, other factors contribute to the metabolic variability.

Other CYP Enzymes: In vitro experiments have confirmed that CYP1A2 and CYP3A4 are the main enzymes responsible for 5-sulfoxidation. nih.gov Genetic variations in these enzymes could also contribute to interindividual differences in this compound levels. Furthermore, CYP2C19 may be involved in the biotransformation of thioridazine to other, yet unidentified, metabolites but does not appear to play a significant role in the formation of the primary sulfoxide metabolites. nih.govdrugbank.com

Tobacco Smoking: Environmental factors such as smoking can influence thioridazine metabolism. Tobacco smoke is a known inducer of CYP1A2. Consequently, smokers have been found to have significantly lower plasma concentrations of thioridazine compared to non-smokers. drugbank.com This induction of CYP1A2, a key enzyme in the 5-sulfoxidation pathway, likely alters the rate of formation of this compound.

Stereoselectivity: this compound exists as two diastereoisomeric pairs. nih.gov However, studies in both humans and rats have detected equal concentrations of these isomer pairs in serum and urine. This suggests that the biotransformation to this compound and its subsequent renal clearance are not stereoselective in humans. nih.gov

Pharmacological and Toxicological Research on Thioridazine 5 Sulfoxide

Cardiotoxicity Research

The cardiotoxic potential of thioridazine (B1682328) 5-sulfoxide has been a central focus of investigation, with studies consistently demonstrating its adverse effects on cardiac function.

Correlation with ECG Abnormalities and Hemodynamic Changes

Concentrations of thioridazine 5-sulfoxide have been positively correlated with electrocardiogram (ECG) abnormalities and hemodynamic changes in vivo. researchgate.net In overdose situations, thioridazine has been shown to have a dose-response relationship with an increasing heart rate and a prolonged QTc interval. nih.gov Studies in healthy volunteers have also demonstrated that thioridazine can prolong the JT, QTa, and QTc intervals. nih.gov In isolated rat heart models, perfusion with this compound at concentrations as low as 12 microM resulted in increased P-R and Q-T intervals, as well as delays in atrioventricular (A-V) and ventricular conduction. nih.gov

Arrhythmogenic Potential in Isolated Heart Models (e.g., Rat Heart)

Research utilizing isolated perfused rat hearts has consistently demonstrated the arrhythmogenic potential of this compound. In these models, the compound has been shown to induce a range of arrhythmias.

At concentrations of 15 and 30 microM, this compound was found to be arrhythmogenic, causing atrial premature contractions and paroxysmal atrial tachycardia that progressed to a second-degree AV block. nih.gov Even at a lower concentration of 12 microM, it produced premature ventricular contractions and, ultimately, A-V block. nih.gov These arrhythmias induced by this compound were reversible upon washout but could not be prevented or reversed by treatment with adrenergic agonists. nih.gov

Interestingly, while this compound induced these arrhythmias, it did not cause direct tissue damage, as indicated by unchanged lactic dehydrogenase and aspartate aminotransferase concentrations. nih.gov

In Vivo Cardiotoxicity Studies (e.g., Dogs)

In vivo studies in dogs have further substantiated the cardiotoxic effects of this compound. When administered incrementally to dogs, this compound (referred to as ring sulfoxide) was the only metabolite of thioridazine that caused profound changes in cardiac output and blood pressure. nih.gov Furthermore, ventricular arrhythmias and "torsades de pointes" were observed only in the dogs that received the ring sulfoxide (B87167). nih.gov

However, another study involving acute intravenous infusion in dogs showed that thioridazine itself, and not thioridazine-5-sulfoxide, produced ECG anomalies. nih.gov It is important to note that the parent compound, thioridazine, administered intravenously to chloralose-anesthetized dogs, has been shown to prolong conduction times in the suprahisian and infrahisian parts of the heart's conduction system. nih.gov

Comparison of Cardiotoxicity with Parent Compound (Thioridazine)

Comparative studies have indicated that this compound is a more potent cardiotoxic agent than its parent compound, thioridazine. Research suggests that racemic this compound is qualitatively and quantitatively more arrhythmogenic than thioridazine. nih.gov This finding has led to the suggestion that the cardiotoxicity of thioridazine may be, in part, attributable to the actions of its ring sulfoxide metabolite. nih.gov In fact, thioridazine ring sulfoxide is considered to be the most toxic metabolite of thioridazine. nih.gov

While both thioridazine and this compound exhibit cardiotoxic effects, their specific impacts can differ. For instance, in isolated rat hearts, 15 microM of thioridazine severely reduced contractile tension and the rate of tension development, whereas the decline in these parameters was not as rapid with this compound at the same concentration. nih.gov

Concentration-related Pharmacodynamic Effects

The pharmacodynamic effects of thioridazine and its metabolites, including this compound, are concentration-dependent. In a study with healthy male subjects, single doses of thioridazine were found to reduce standing systolic and diastolic blood pressure, increase standing heart rate, and prolong JT, QTa, and QTc intervals. nih.gov While plasma concentrations of thioridazine and its metabolites did not show a significant direct correlation with these effects, the maximum effects on the QTc interval occurred after the peak concentrations of thioridazine but before the peak concentrations of the ring sulfoxide metabolite. nih.gov This suggests a complex relationship between the parent drug, its metabolites, and the observed cardiac effects.

Interactive Data Table: Effects of Thioridazine and this compound on Cardiac Parameters

| Compound | Model | Concentration | Observed Effects |

| Thioridazine | Isolated Rat Heart | 15 µM | Severely reduced contractile tension and dT/dt, transiently increased coronary flow, prolonged AV node conductance. nih.gov |

| Thioridazine | Isolated Rat Heart | 30 µM | Ventricular premature contractions, irregular rhythms, progressing to asystole. nih.gov |

| This compound | Isolated Rat Heart | 12 µM | Increased P-R and Q-T intervals, delays in A-V and ventricular conduction, premature ventricular contractions, A-V block. nih.gov |

| This compound | Isolated Rat Heart | 15 µM | Atrial premature contractions, paroxysmal atrial tachycardia, second-degree AV block. nih.gov |

| This compound | Isolated Rat Heart | 30 µM | Atrial premature contractions, paroxysmal atrial tachycardia, second-degree AV block. nih.gov |

| This compound | In vivo (Dogs) | Incremental Doses | Profound changes in cardiac output and blood pressure, ventricular arrhythmias, "torsades de pointes". nih.gov |

Neuropharmacological Aspects

While the primary focus of research on this compound has been its cardiotoxicity, some studies have touched upon its neuropharmacological relevance. In studies of chronic schizophrenic patients, thioridazine 5-oxide (a common name for this compound) was found to be present in higher concentrations than the parent compound, thioridazine. nih.gov The serum concentrations of thioridazine and its metabolites, including the 5-sulfoxide, were positively correlated with the administered daily dose. nih.gov However, no significant difference in the serum levels of these compounds was found between patients with and without tardive dyskinesia, suggesting that pharmacodynamic rather than pharmacokinetic factors may be more critical in the development of this side effect. nih.gov

Affinity for Dopamine (B1211576) Receptors (e.g., D1, D2) and Ikr Ion Channels

Scientific investigations have determined that this compound is pharmacologically inactive at dopaminergic receptors. Unlike its parent compound, Thioridazine, which exerts its antipsychotic effects by antagonizing D2 dopamine receptors, the 5-sulfoxide metabolite shows no significant affinity for D1 or D2 receptors.

However, the toxicological significance of this compound lies in its contribution to cardiotoxicity. The parent drug, Thioridazine, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are critical for cardiac repolarization. Blockade of these channels, which conduct the rapid delayed rectifier potassium current (Ikr), can prolong the QT interval of the electrocardiogram, a condition that increases the risk of life-threatening ventricular arrhythmias. This compound is considered to be a key contributor to this dangerous side effect.

| Target | Compound | Affinity/Action | Research Finding |

| Dopamine D1/D2 Receptors | This compound | Inactive | Considered not to be pharmacologically active at dopaminergic receptors. |

| Ikr (hERG) K+ Channels | This compound | Contributes to Blockade | Implicated as a primary contributor to the cardiotoxicity and QT interval prolongation associated with the parent drug. |

Implications for Antipsychotic Activity

Given its lack of affinity for dopamine receptors, this compound does not contribute to the therapeutic antipsychotic effects of Thioridazine. The primary antipsychotic action is attributed to the parent drug and another major metabolite, Mesoridazine (B118732) (Thioridazine 2-Sulfoxide), which are potent D2 receptor antagonists. The formation of this compound represents a metabolic pathway that leads to a pharmacologically inactive (in terms of antipsychotic efficacy) but toxicologically significant compound.

Role in Drug-Drug Interactions

The concentration and clinical impact of this compound can be significantly altered by co-administered drugs that affect its metabolic pathways.

Influence of this compound on Concomitant Drug Metabolism

The metabolic formation of this compound is primarily catalyzed by specific cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes have identified CYP1A2 and CYP3A4 as the main enzymes responsible for the 5-sulfoxidation of Thioridazine nih.gov.

Consequently, drugs that inhibit or induce these enzymatic pathways can lead to significant drug-drug interactions by altering the plasma concentrations of this metabolite.

Inhibitors of CYP1A2/CYP3A4: Co-administration of potent inhibitors of CYP1A2 (e.g., Fluvoxamine) or CYP3A4 (e.g., Ketoconazole) can decrease the formation of this compound, potentially leading to higher concentrations of the parent drug, Thioridazine.

Inducers of CYP1A2/CYP3A4: Conversely, inducers of these enzymes (e.g., cigarette smoking for CYP1A2, Rifampicin for CYP3A4) could potentially increase the formation rate of this compound.

While the formation of this metabolite is well-documented, specific research detailing the direct influence of this compound itself on the metabolism of other concomitant drugs is not extensively characterized in the available literature. The parent compound, Thioridazine, is known to be an inhibitor of CYP2D6 nih.gov.

| Enzyme | Role in Relation to this compound | Interacting Drug Class Example | Potential Outcome |

| CYP1A2 | Catalyzes formation | Inhibitors (e.g., Fluvoxamine) | Decreased formation of the metabolite. |

| CYP3A4 | Catalyzes formation | Inhibitors (e.g., Ketoconazole) | Decreased formation of the metabolite. |

Interactions affecting QT Interval Prolongation

The primary clinical concern regarding this compound is its role in cardiotoxicity, specifically QT interval prolongation nih.govnih.gov. Interactions that increase the concentration of this metabolite can heighten the risk of arrhythmias.

The use of Thioridazine is contraindicated with drugs that inhibit its metabolism or other drugs that are known to prolong the QT interval nih.govrxlist.com. Drugs that inhibit the CYP1A2 and CYP3A4 pathways are of particular concern, as they can modulate the levels of the cardiotoxic 5-sulfoxide metabolite. An increase in the concentration of either the parent drug or its cardiotoxic metabolites potentiates the risk of ventricular arrhythmias, such as torsade de pointes, and sudden death rxlist.com. Therefore, co-prescription with drugs known to affect these metabolic pathways or that possess their own QT-prolonging properties creates a significant risk for a severe cardiac event nih.gov.

Clinical Implications and Therapeutic Drug Monitoring Tdm

Monitoring of Thioridazine (B1682328) 5-Sulfoxide Concentrations in Clinical Settings

The monitoring of Thioridazine 5-Sulfoxide, a major metabolite of thioridazine, is a critical component in the therapeutic management of patients. In clinical practice, its concentrations are often measured alongside the parent drug and other metabolites to obtain a comprehensive pharmacokinetic profile. Studies have shown that this compound (also referred to as ring sulfoxide) can be present in higher concentrations than the parent compound, thioridazine, in patients undergoing chronic treatment nih.govnih.gov.

Trough concentrations, which represent the lowest level of a drug in the bloodstream before the next dose, are measured when the patient is in a pharmacological "steady state" nih.gov. For thioridazine and its metabolites, steady-state conditions are typically achieved during ongoing treatment nih.gov. Following administration, plasma levels of thioridazine and its metabolites rise and then settle after approximately 10 hours, making the timing of blood sample collection crucial for accurate trough level determination nih.gov. These measurements provide a reliable indication of the drug and metabolite exposure over a dosing interval.

The measurement of this compound is particularly important for assessing toxicity, rather than therapeutic efficacy. Research indicates that this metabolite is not pharmacologically active at the dopaminergic or noradrenergic receptors responsible for the antipsychotic effect of thioridazine nih.gov. However, it is a significant contributor to the cardiotoxicity associated with the parent drug nih.govnih.gov.

Studies using isolated perfused rat hearts have demonstrated that this compound is qualitatively and quantitatively more arrhythmogenic than thioridazine itself nih.gov. It can induce arrhythmias, such as atrial premature contractions and second-degree AV block, at concentrations of 15 and 30 μM nih.gov. Perfusate concentrations as low as 12 μM have been shown to increase P-R and Q-T intervals and produce delays in cardiac conduction researchgate.net. Therefore, monitoring its concentration is vital for managing the risk of cardiac adverse events. While concentrations of the metabolite are positively correlated with the administered dose of thioridazine, studies have not found a significant difference in its serum levels between patients with and without the movement disorder tardive dyskinesia, suggesting that pharmacodynamic factors may play a more significant role in that specific toxicity nih.gov.

Pharmacokinetic-Pharmacodynamic Relationships

The relationship between the concentration of this compound in the body (pharmacokinetics) and its clinical effects (pharmacodynamics) is complex. While not contributing to the primary antipsychotic action, its concentrations have been directly linked to certain side effects.

Key research findings on these relationships include:

Cardiovascular Effects : A positive correlation has been observed between the serum concentration of this compound and cardiovascular parameters. Patients experiencing a decrease in systolic and diastolic blood pressure were found to have significantly higher serum concentrations of this metabolite researchgate.net.

Neurological Effects : The serum concentration of the ring sulfoxide (B87167) has also been shown to correlate positively with the score for tremor in patients researchgate.net.

Genetic Influence : The formation of this compound is influenced by a patient's genetic makeup. Individuals who are slow hydroxylators of debrisoquin (a marker for CYP2D6 enzyme activity) exhibit significantly higher peak concentrations (Cmax) and a 3.3-fold higher area under the curve (AUC) for the ring sulfoxide metabolite compared to rapid hydroxylators nih.gov. This indicates that the formation of this compound is likely catalyzed by an enzyme other than CYP2D6, which is primarily responsible for forming other metabolites like mesoridazine (B118732) nih.gov.

Challenges in Thioridazine Therapeutic Drug Monitoring Related to this compound

The presence and activity of this compound introduce several challenges to the therapeutic drug monitoring (TDM) of thioridazine.

Contribution to Toxicity : A primary challenge is that the metabolite is considered more cardiotoxic than the parent drug nih.govnih.gov. Therefore, monitoring only thioridazine concentrations is insufficient for assessing the risk of cardiac toxicity. TDM protocols must account for the levels of this key metabolite.

Stereoisomerism : this compound exists as two diastereoisomeric pairs, which may be described as fast-eluting (FE) and slow-eluting (SE) or as DL,LD and DD,LL pairs in chromatography nih.govnih.govnih.gov. While some studies have found equal concentrations of these pairs in patient samples, suggesting no stereoselective biotransformation or clearance, one study found significantly higher plasma concentrations of the FE stereoisomeric pair nih.govnih.gov. The potential for stereoselectivity in the cardiotoxicity of the metabolite warrants further investigation nih.gov.

Analytical Instability : A significant analytical challenge is the light-induced racemization of the this compound diastereoisomers. Exposure to sunlight, dim daylight, or direct UV light can cause the stereoisomers to interconvert and potentially degrade, leading to inaccurate measurements nih.govnih.gov. This necessitates strict light-protected conditions during sample collection, handling, and analysis to ensure the integrity of the results nih.gov.

Clinical Case Studies and Post-Mortem Analysis

Post-mortem analysis provides valuable insight into the distribution of thioridazine and its metabolites in cases of overdose and therapeutic use. A study involving five post-mortem cases, including two deaths from overdose and three from other causes, determined the blood concentrations of thioridazine and its metabolites using high-performance liquid chromatography (HPLC) nih.gov.

The findings from this analysis revealed that the concentration profiles of thioridazine and its metabolites in post-mortem blood were not helpful in distinguishing between therapeutic administration and severe overdose nih.govpharmacompass.com. The study suggested that the liver is a more suitable specimen for assessing a thioridazine overdose nih.gov.

The table below summarizes the blood concentration ranges found in the five post-mortem cases.

| Compound | Concentration Range (mg/L) |

| Thioridazine | 0.78 - 8.85 |

| Mesoridazine | 0.52 - 26.8 |

| Sulforidazine (B28238) | 0.00 - 0.87 |

| This compound (DL,LD pair) | 0.02 - 0.56 |

| This compound (DD,LL pair) | 0.03 - 0.83 |

| Data sourced from a post-mortem study of five cases nih.govpharmacompass.com. |

Advanced Research Directions for Thioridazine 5 Sulfoxide

Structure-Activity Relationship (SAR) Studies of Stereoisomers

Thioridazine (B1682328) 5-sulfoxide possesses two chiral centers, leading to the existence of two diastereoisomeric pairs of enantiomers. A crucial area of research involves elucidating the structure-activity relationships (SAR) of these individual stereoisomers to understand if their biological effects are stereoselective.

Further SAR studies are warranted to explore other biological activities of the stereoisomers beyond cardiotoxicity. Understanding how the spatial arrangement of the sulfoxide (B87167) group and the chiral carbon on the piperidine (B6355638) ring influences interactions with various biological targets could reveal novel therapeutic or toxicological pathways.

Further Elucidation of Receptor Binding Affinities of Individual Enantiomers

While the parent drug, thioridazine, is known to interact with a variety of neurotransmitter receptors, there is a notable lack of specific data on the receptor binding affinities of the individual enantiomers of thioridazine 5-sulfoxide. It has been suggested that this compound is largely devoid of the antipsychotic effects of the parent compound, which are primarily mediated by dopamine (B1211576) D2 receptor antagonism. taylorfrancis.com One study noted that this compound is relatively inactive in displacing [3H]spiperone from rat striatal membranes, a measure of dopamine receptor binding. nih.gov

In contrast, the enantiomers of the parent compound, thioridazine, exhibit distinct receptor binding profiles. For instance, (+)-thioridazine has a higher affinity for D2 and alpha-1 adrenergic receptors, while (-)-thioridazine shows a higher affinity for D1 receptors. nih.gov Both enantiomers of thioridazine have similar affinities for muscarinic receptors. nih.gov

The absence of detailed receptor binding data for the enantiomers of this compound represents a significant knowledge gap. Future research should focus on comprehensive in vitro binding assays to profile the affinities of each stereoisomer across a wide range of neuroreceptors, including dopaminergic, serotonergic, adrenergic, and muscarinic subtypes. This would provide a clearer understanding of their potential off-target effects and any residual psychoactive properties.

| Receptor Subtype | Binding Affinity of Thioridazine Enantiomers | Binding Affinity of this compound Enantiomers |

| Dopamine D1 | (-)-thioridazine > (+)-thioridazine nih.gov | Data not available |

| Dopamine D2 | (+)-thioridazine > (-)-thioridazine nih.gov | Reported to be relatively inactive nih.gov |

| Alpha-1 Adrenergic | (+)-thioridazine > (-)-thioridazine nih.gov | Data not available |

| Muscarinic | (+)-thioridazine ≈ (-)-thioridazine nih.gov | Data not available |

Research into Potential Novel Therapeutic Applications or Lead Compound Development

Despite its association with cardiotoxicity, the chemical scaffold of thioridazine and its metabolites, including the 5-sulfoxide, presents opportunities for the development of novel therapeutic agents. The observation that this compound has reduced antipsychotic activity could be advantageous in repurposing this scaffold for other indications where dopamine receptor antagonism is not desired. taylorfrancis.com

One promising area of investigation is in oncology. Research has shown that derivatives of thioridazine can act as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell proliferation and survival in various cancers. nih.gov Structure-based virtual screening has identified thioridazine as a potential Pim-1 kinase inhibitor, opening the door for the design and synthesis of new derivatives with improved potency and selectivity. nih.gov this compound, as a readily formed metabolite, could serve as a lead compound in the development of such novel anticancer agents.

Further research is needed to explore other potential therapeutic applications of this compound and its derivatives. High-throughput screening against a diverse range of biological targets could uncover unexpected activities and pave the way for new drug discovery efforts.

Mechanistic Studies of Toxicity at Cellular and Molecular Levels

The cardiotoxicity of this compound is a primary concern and a key area for mechanistic investigation. In isolated perfused rat hearts, perfusion with this compound at concentrations as low as 12 microM resulted in significant electrocardiogram (ECG) abnormalities. taylorfrancis.com These changes included increased P-R and Q-T intervals, delays in atrioventricular (A-V) and ventricular conduction, premature ventricular contractions, and ultimately A-V block. taylorfrancis.com

While these observations clearly demonstrate the arrhythmogenic potential of this compound, the precise cellular and molecular mechanisms underlying these effects are not fully understood. It is hypothesized that these effects may be due to interactions with cardiac ion channels, such as the hERG potassium channel, which is a common target for drugs that prolong the QT interval. However, direct evidence for the interaction of this compound enantiomers with these channels is needed.

Future research should employ electrophysiological techniques, such as patch-clamp studies on isolated cardiomyocytes and cell lines expressing specific ion channels, to delineate the effects of each stereoisomer on cardiac ion currents. Additionally, studies investigating the impact of this compound on intracellular calcium handling, mitochondrial function, and oxidative stress in cardiac cells would provide a more comprehensive understanding of its cardiotoxic mechanisms.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate and sensitive quantification of the individual stereoisomers of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. Due to the presence of two chiral centers, the separation of the four potential stereoisomers presents a significant analytical challenge.

Several advanced analytical techniques have been developed for the stereoselective analysis of thioridazine and its metabolites. High-performance liquid chromatography (HPLC) using chiral stationary phases is a commonly employed method for separating the enantiomers of thioridazine and its sulfoxide metabolites. nih.gov

More recently, capillary electrophoresis (CE) has emerged as a powerful tool for the chiral resolution of these compounds. A stereoselective CE method has been developed for the analysis of this compound in human plasma, utilizing cyclodextrins as chiral selectors. drugbank.com This method demonstrated good recovery and precision, enabling the study of the stability and configurational changes of the metabolite. drugbank.com

Future advancements in analytical technology could involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for even greater sensitivity and resolution. The development of novel chiral stationary phases and chiral selectors for both HPLC and CE will continue to improve the ability to perform comprehensive profiling of all stereoisomers of this compound in complex biological samples. Such methods are crucial for conducting detailed stereoselective pharmacokinetic and metabolism studies in both preclinical and clinical settings.

| Analytical Technique | Application for this compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation of diastereoisomeric pairs and enantiomers using chiral stationary phases. nih.gov |

| Capillary Electrophoresis (CE) | Chiral resolution of stereoisomers in human plasma using cyclodextrin (B1172386) selectors. drugbank.com |

| Thin-Layer Chromatography (TLC) | Isolation and identification of diastereoisomeric pairs. |

| Mass Spectrometry (MS) | Identification and quantification when coupled with chromatographic separation techniques. |

Q & A

Q. What are the primary metabolic pathways of thioridazine 5-sulfoxide, and which enzymes are critical for its biotransformation?

this compound is a major metabolite of thioridazine, formed via sulfoxidation. Human cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4 , are primarily responsible for 5-sulfoxidation, while CYP2D6 catalyzes mono- and di-2-sulfoxidation . Methodological approaches to identify these pathways include in vitro assays using cDNA-expressed CYP enzymes and human liver microsomes, coupled with selective inhibitors to confirm isoform-specific activity .

Q. How can researchers analytically distinguish this compound from its isomers and other metabolites?

Separation of this compound diastereoisomers requires advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detection. For example, reversed-phase HPLC with UV or MS detection effectively resolves the 5-sulfoxide isomers from 2-sulfoxide metabolites . Thin-layer chromatography (TLC) can preliminarily identify isomers but lacks resolution for quantitative analysis .

Q. Why is this compound pharmacologically inactive yet implicated in cardiotoxicity?

While this compound lacks affinity for dopaminergic or noradrenergic receptors, studies suggest it contributes to cardiotoxicity through mechanisms such as prolonged QT interval and disruption of cardiac ion channels. Experimental models, including isolated perfused rat heart assays, demonstrate its cardiotoxic effects independent of receptor activity .

Q. What experimental designs are used to assess the impact of CYP polymorphisms on this compound pharmacokinetics?

Pharmacokinetic studies compare plasma concentrations of this compound in CYP2D6 poor metabolizers (PMs) versus extensive metabolizers (EMs) . For instance, chiral separation via gas chromatography-mass spectrometry (GC-MS) quantifies enantiomer ratios, revealing stereoselective metabolism influenced by CYP2D6 polymorphisms .

Advanced Research Questions

Q. How do stereoselective analytical challenges affect the interpretation of this compound’s pharmacokinetic data?

Light-induced racemization during sample preparation can artifactually alter diastereoisomer ratios, leading to misinterpretation of pharmacokinetic profiles. To mitigate this, researchers must use light-protected protocols and validate stability under experimental conditions .

Q. What mechanisms underlie drug-drug interactions between this compound and tricyclic antidepressants (TCAs)?

Co-administration with TCAs like imipramine inhibits CYP2D6-mediated metabolism, increasing this compound plasma levels. In vivo rat models and in vitro microsomal assays demonstrate competitive inhibition, necessitating dose adjustments in combined therapies .

Q. How do in vitro models reconcile discrepancies in this compound’s metabolic activity across species?

Humanized liver microsomes or hepatocyte models are preferred over rodent systems due to species-specific CYP expression. For example, rat models lack human-like CYP2D6 activity, leading to underestimation of sulfoxidation rates in humans .

Q. What role do sulfoxide metabolites play in thioridazine’s toxicity profile?

this compound exacerbates cardiotoxicity, while 2-sulfoxide metabolites (e.g., mesoridazine) retain neuroleptic activity. Toxicity studies in isolated heart preparations and in vivo models highlight the need for metabolite-specific risk assessments .

Q. How can researchers address stability issues in this compound during long-term storage?

Stability studies recommend storage at -20°C in light-resistant containers to prevent degradation. Accelerated stability testing under varying pH and temperature conditions validates storage protocols .

Q. What computational methods predict this compound’s molecular interactions with cardiac ion channels?

Molecular docking and molecular dynamics simulations model interactions with hERG potassium channels, identifying structural motifs responsible for QT prolongation. These methods complement in vitro electrophysiological assays .

Data Contradictions and Gaps

- Contradiction : Earlier studies failed to detect this compound isomers due to inadequate chromatographic resolution, leading to underestimation of its metabolic complexity .

- Gap : Limited data exist on the pharmacodynamic synergy between this compound and other antipsychotic metabolites.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.